N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-20-8-3-2-7-19(20)22(28)25(14)18-6-4-5-16(13-18)24-21(27)15-9-11-17(12-10-15)26(29)30/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYNYGWWVOIZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide exhibit significant anticancer properties. These compounds often inhibit specific pathways involved in cancer progression, such as the COX-2 pathway, which is crucial in inflammation and tumor growth. For instance, studies have demonstrated that related quinazoline derivatives can induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | Cell Cycle Arrest |
| Quinazoline Analog | CCRF-CM (Leukemia) | 4.51 ± 0.24 | Induction of Apoptosis |
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation. The inhibition of TNF-alpha production has been linked to the activity of quinazoline derivatives, making them candidates for treating autoimmune diseases and other inflammatory disorders .
Neurological Applications
NMDA Receptor Modulation
this compound and its analogs have been studied for their effects on NMDA receptors, which play a critical role in synaptic plasticity and memory function. These compounds act as non-competitive antagonists, providing insights into their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Treatment: A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Autoimmune Disorders: Clinical trials are underway to evaluate its effectiveness in reducing symptoms associated with rheumatoid arthritis by targeting inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Nitrobenzamide Derivatives
N-(2,2-Diphenylethyl)-4-nitrobenzamide (Compound 3)
- Structure : Features a diphenylethylamine backbone linked to 4-nitrobenzamide.
- Synthesis: Synthesized via solvent-free mechanochemical ball milling of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride .
- Key Properties :
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Incorporates a 3-chlorophenethyl group.
- Synthesis : Prepared by reacting 2-(3-chlorophenethyl)amine with 4-nitrobenzoyl chloride .
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8)
- Structure : Contains an imidazole-propyl linker.
- Synthesis : Synthesized in CCl₄ via acylation, followed by column chromatography .
N-[4-(Acetylamino)phenyl]-4-nitrobenzamide (E04)
- Structure : Diarylamide scaffold with a nitro group.
- Synthesis : Identified via high-throughput screening; optimized for urea transport (UT) inhibition .
- Key Properties :
Antiarrhythmic Nitrobenzamide Derivatives
- Structure: Adamantyl and aminoalkyl substituents.
- Synthesis : Derived from N-acylation reactions.
- Key Properties: The lead compound (N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide) shows potent antiarrhythmic activity .
Key Observations :
- Bioactivity : The nitro group’s electron-withdrawing nature facilitates interactions with enzymatic targets (e.g., CA, UT).
- Synthetic Flexibility: Mechanochemical methods (e.g., ball milling) offer greener alternatives to solvent-based synthesis .
Unique Features of N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
- Structural Complexity: The fused quinazolinone-phenyl system may enhance π-π stacking or hydrogen bonding with biological targets.
- Hypothetical Synthesis: Likely involves multi-step routes, such as quinazolinone ring formation followed by amide coupling with 4-nitrobenzoyl chloride.
Biological Activity
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide, a compound featuring a quinazoline core, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure:
- Molecular Formula: C23H21N3O4
- Molecular Weight: 435.5 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzamides, undergoing reactions such as nitration and condensation. Common reagents include nitric acid and thionyl chloride, with reaction conditions optimized for yield and purity .
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. In a study evaluating various quinazoline compounds, this compound demonstrated notable effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism involves interference with bacterial cell wall synthesis and protein function, leading to cell death .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer
- Lung cancer
The compound's action is believed to be mediated through the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Antibacterial Activity : A study published in ResearchGate highlighted the synthesis and characterization of various quinazolinone derivatives, including this compound. The compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus .
- Anticancer Activity Assessment : In vitro studies demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Flow cytometry analysis revealed that treatment led to increased apoptosis in these cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide?
- Methodology : The compound can be synthesized via a two-step approach:
Quinazolinone Core Formation : React 2-methyl-4-oxo-3,4-dihydroquinazoline with a substituted phenylamine under acidic or basic conditions to introduce the 3-phenyl group.
Amide Coupling : Use the Schotten-Baumann reaction (e.g., 4-nitrobenzoyl chloride and the intermediate amine in dichloromethane with triethylamine as a base) to form the amide bond .
- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1 molar ratio of acyl chloride to amine), and purify via column chromatography (neutral Al₂O₃) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Workflow :
- 1H/13C NMR : Verify aromatic proton environments (e.g., nitrobenzamide protons at δ 8.2–8.4 ppm) and carbonyl signals (quinazolinone C=O at ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways (e.g., cleavage of the amide bond yielding m/z 150 and 167 fragments under ESI-MS) .
- UV-Vis : Assess electronic transitions (λmax ~270–300 nm for nitroaromatic groups) .
Q. What solvent systems and crystallization methods yield high-purity material?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution and methanol/water mixtures for recrystallization.
- Crystallization : Slow evaporation from ethanol at 4°C produces needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do functional groups (nitro, quinazolinone) influence bioactivity, and how can this be validated experimentally?
- Functional Group Impact :
- Nitro Group : Enhances electron-deficient character, improving binding to enzymes (e.g., kinase inhibitors) .
- Quinazolinone Core : Provides a rigid scaffold for receptor interaction (e.g., ATP-binding pockets in kinases) .
- Validation :
- SAR Studies : Synthesize analogs (e.g., replace nitro with cyano or methoxy groups) and compare IC₅₀ values in enzyme assays .
- Computational Docking : Model interactions with target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or π-π stacking .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Troubleshooting Steps :
ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation (e.g., nitro reduction to an amine) .
Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
Metabolite Identification : Conduct LC-MS/MS studies to detect inactive or toxic metabolites .
Q. What mechanistic insights can be gained from studying fragmentation patterns in mass spectrometry?
- Pathway Analysis :
- Amide Bond Cleavage : Dominant pathway under ESI-MS, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) .
- Radical Loss : Observe NO• radical elimination (Δm/z -30) and CO loss (Δm/z -28) to confirm nitro group stability .
- Application : Use fragmentation data to guide derivative synthesis (e.g., deuterium labeling at labile positions) .
Q. How does the chlorophenyl substituent affect pharmacokinetic properties compared to other halogenated analogs?
- Comparative Studies :
- LogP Measurements : Chlorine increases lipophilicity vs. fluorine, enhancing membrane permeability but reducing solubility .
- In Vivo Half-Life : Replace Cl with CF₃ to balance metabolic stability and target engagement .
Methodological Challenges & Solutions
Q. What strategies mitigate mutagenicity risks associated with nitroaromatic groups?
- Approaches :
- Bioisosteric Replacement : Substitute nitro with sulfonamide or trifluoromethyl groups to retain electron-withdrawing effects without mutagenicity .
- Ames Test : Screen for mutagenic potential early in development using Salmonella typhimurium strains .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
